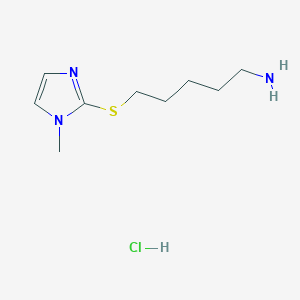

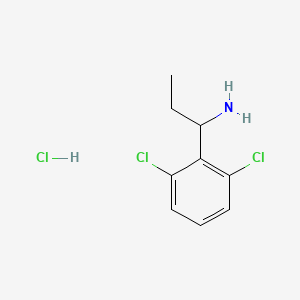

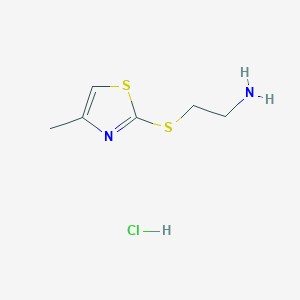

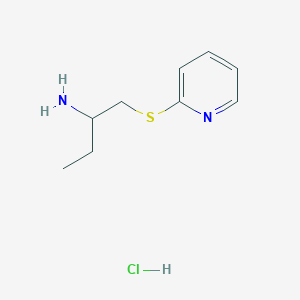

1-(2-Chlorophenyl)butan-1-amine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, ketamine, which is structurally similar, has been synthesized using a hydroxy ketone intermediate in a five-step process . The targeted tertiary alcohol was effectively produced in 70% yield (99% ee) by adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one 235 using the Rh/(R, R, R, R)-WingPhos L 21 .Molecular Structure Analysis

The InChI code for 1-(2-Chlorophenyl)butan-1-amine hydrochloride is 1S/C10H14ClN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions of amines are complex and can involve a variety of mechanisms. The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra. The location is dependent on the amount of hydrogen bonding and the sample’s concentration. The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .Physical And Chemical Properties Analysis

1-(2-Chlorophenyl)butan-1-amine hydrochloride is a powder at room temperature . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .Applications De Recherche Scientifique

Environmental and Chemical Engineering

- Chlorophenols in Waste Incineration : Chlorophenols, including compounds related to 2-chlorophenyl derivatives, have been identified as major precursors of dioxins in chemical and thermal processes such as Municipal Solid Waste Incineration (MSWI). Research highlights their role in the formation of dioxins, emphasizing the need for understanding these compounds' pathways and reactions in environmental contexts (Peng et al., 2016).

Chemistry and Material Science

- Synthetic Pathways : Studies on chlorophenyl derivatives illustrate their potential in synthesizing novel organic compounds. For instance, the reaction of chloral with substituted anilines, leading to the formation of trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcases the versatile reactivity of chlorophenyl-based compounds in creating new chemical entities with potential applications in materials science and medicinal chemistry (Issac & Tierney, 1996).

Environmental Science and Technology

- Degradation of Environmental Contaminants : Research on chlorinated phenols, closely related to chlorophenyl compounds, has explored their degradation using zero-valent iron and bimetallic systems. These studies are crucial for developing effective methods to mitigate the environmental impact of persistent organic pollutants, highlighting the significance of understanding the reactivity and breakdown pathways of chlorophenyl compounds (Gunawardana et al., 2011).

Biochemistry and Biomedical Sciences

- Biomedical Applications of Chitosan : The versatile applications of chitosan, especially when functionalized with amino groups, demonstrate the potential biomedical applications of nitrogen-containing compounds. The reactive amine groups, akin to those in "1-(2-Chlorophenyl)butan-1-amine hydrochloride," can chelate metal ions or interact with biological molecules, offering pathways for drug delivery, tissue engineering, and antimicrobial treatments (Umoren & Eduok, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-chlorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h3-4,6-7,10H,2,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTCSIHUYXGTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1471470.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)ethan-1-amine hydrochloride](/img/structure/B1471483.png)